molecular formula C28H25NO7 B12467846 2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12467846
M. Wt: 487.5 g/mol
InChI Key: KHOQXNCDXWEBMM-UHFFFAOYSA-N
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Description

2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3-methoxyphenyl carbonyl intermediate, followed by its reaction with 4-hydroxyphenyl to form the ester linkage. The final step involves the coupling of this intermediate with 1-benzyl-5-oxopyrrolidine-3-carboxylate under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: shares similarities with other ester-linked aromatic compounds and pyrrolidine derivatives.

    Other similar compounds: include those with variations in the aromatic rings or the ester linkage, such as different substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H25NO7

Molecular Weight

487.5 g/mol

IUPAC Name

[2-[4-(3-methoxybenzoyl)oxyphenyl]-2-oxoethyl] 1-benzyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C28H25NO7/c1-34-24-9-5-8-21(14-24)28(33)36-23-12-10-20(11-13-23)25(30)18-35-27(32)22-15-26(31)29(17-22)16-19-6-3-2-4-7-19/h2-14,22H,15-18H2,1H3

InChI Key

KHOQXNCDXWEBMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

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